molecular formula C9H10O2 B6264638 2-(1-hydroxycyclopropyl)phenol CAS No. 60068-23-7

2-(1-hydroxycyclopropyl)phenol

Cat. No. B6264638
CAS RN: 60068-23-7
M. Wt: 150.2
InChI Key:
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Description

2-(1-hydroxycyclopropyl)phenol, also known as 2-hydroxy-1-cyclopropylphenol, is a compound that has been used in various scientific research applications. It is an organic compound with a molecular formula of C6H8O2 and a molecular weight of 116.13 g/mol. The compound is a white, crystalline solid with a melting point of approximately 80°C. 2-(1-hydroxycyclopropyl)phenol is soluble in water and ethanol and has a low solubility in organic solvents.

Scientific Research Applications

2-(1-hydroxycyclopropyl)phenol has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of 2-(1-hydroxycyclopropyl)phenolcyclopropylbenzene. It has also been used as a starting material in the synthesis of various other compounds, such as 2-(1-hydroxycyclopropyl)benzaldehyde and 2-(1-hydroxycyclopropyl)benzamide. Additionally, it has been used in studies of the mechanism of action of the enzyme cyclopropylbenzene hydroxylase.

Mechanism of Action

The mechanism of action of 2-(1-hydroxycyclopropyl)phenol is not well understood. However, it is believed that the compound is metabolized by the enzyme cyclopropylbenzene hydroxylase to form its active metabolite, 2-(1-hydroxycyclopropyl)phenolcyclopropylbenzene. This metabolite then undergoes further metabolism to form other metabolites, such as 2-(1-hydroxycyclopropyl)phenolcyclopropylbenzaldehyde and 2-(1-hydroxycyclopropyl)phenolcyclopropylbenzamide.
Biochemical and Physiological Effects
2-(1-hydroxycyclopropyl)phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme cyclopropylbenzene hydroxylase, which is involved in the metabolism of the compound. Additionally, the compound has been shown to have an inhibitory effect on the activity of the enzyme cytochrome P450 2B6, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-(1-hydroxycyclopropyl)phenol has a number of advantages and limitations when used in laboratory experiments. One advantage of the compound is that it is relatively stable and can be stored at room temperature for extended periods of time. Additionally, the compound is soluble in both water and ethanol, which makes it easy to work with in laboratory experiments. However, the compound has a low solubility in organic solvents, which can make it difficult to work with in certain experiments. Additionally, the compound is relatively expensive, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-(1-hydroxycyclopropyl)phenol. One potential direction is to investigate the effects of the compound on other enzymes involved in drug metabolism. Additionally, further research could be done to explore the potential therapeutic applications of the compound. Additionally, further research could be done to investigate the potential toxicity of the compound. Finally, further research could be done to investigate the potential interactions of the compound with other drugs and compounds.

Synthesis Methods

2-(1-hydroxycyclopropyl)phenol can be synthesized from the reaction of 1-chloro-3-methyl-2-cyclopropylbenzene and sodium hydroxide in aqueous ethanol. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically in the range of 85-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(1-hydroxycyclopropyl)phenol can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Cyclopropane", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropane is reacted with sodium hydroxide in methanol to form 1-hydroxycyclopropane.", "Step 2: 1-hydroxycyclopropane is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 1-hydroxycyclopropanol.", "Step 3: 1-hydroxycyclopropanol is reacted with phenol in the presence of sulfuric acid to form 2-(1-hydroxycyclopropyl)phenol.", "Step 4: The reaction mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate.", "Step 5: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the desired product." ] }

CAS RN

60068-23-7

Product Name

2-(1-hydroxycyclopropyl)phenol

Molecular Formula

C9H10O2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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